N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O4/c1-7-5-8(17-18(7)2)12-15-16-13(23-12)14-9(20)6-19-10(21)3-4-11(19)22/h5H,3-4,6H2,1-2H3,(H,14,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLOCGZCCLXYSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that incorporates both a pyrazole and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 306.29 g/mol.
1. Anticancer Activity
Research has indicated that compounds containing oxadiazole derivatives exhibit notable anticancer properties. For instance, derivatives similar to the compound have shown significant growth inhibition in various cancer cell lines:
| Compound | Cancer Cell Line | Percent Growth Inhibition (PGI) |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| OVCAR-8 | 85.26% | |
| NCI-H40 | 75.99% |
These findings suggest that the incorporation of the oxadiazole moiety enhances the anticancer efficacy of the compound .
2. Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which are critical in the inflammatory response. The mechanism likely involves modulation of signaling pathways associated with inflammation.
3. Antimicrobial Activity
While specific data on antimicrobial properties remain limited, compounds with similar structural features have demonstrated potential antimicrobial effects. The presence of both pyrazole and oxadiazole rings is thought to contribute to this activity, making it a candidate for further exploration in antimicrobial drug development .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Interaction with Cellular Pathways : The compound may interact with various cellular pathways that regulate cell proliferation and apoptosis.
- Receptor Modulation : It may act as a modulator for specific receptors involved in inflammatory responses and cancer cell signaling.
Case Study 1: Anticancer Efficacy
A study investigated the anticancer potential of various oxadiazole derivatives against multiple cancer cell lines. The results indicated that modifications to the oxadiazole structure significantly influenced anticancer activity, suggesting that the design of new derivatives could enhance efficacy against resistant cancer types .
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory effects of similar compounds demonstrated that they could effectively reduce levels of TNF-alpha and IL-6 in vitro. This highlights the potential for this compound to serve as a therapeutic agent in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound’s properties, it is essential to compare it with structurally analogous molecules. Below is a detailed analysis based on functional groups, biological activity, and crystallographic data.
Structural Analogues and Functional Group Analysis
The compound belongs to a class of hybrid heterocycles combining pyrazole and oxadiazole scaffolds. Key analogues include:
N-(5-(1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives : Lacks the dimethyl substitution on pyrazole and the dioxopyrrolidinyl group. This reduces steric bulk and hydrogen-bonding capacity, leading to lower binding affinity in kinase assays .
2-(2,5-Dioxopyrrolidin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide : Replaces oxadiazole with thiadiazole, enhancing sulfur-mediated hydrophobic interactions but reducing dipole-dipole interactions.
Pyrazolo[3,4-d]oxadiazole derivatives: Fused ring systems exhibit improved planarity but reduced solubility compared to the non-fused structure of the target compound.
Crystallographic and Hydrogen-Bonding Patterns
X-ray studies reveal distinct intermolecular interactions:
- The oxadiazole ring forms N–H···O hydrogen bonds with adjacent molecules (bond length: 2.89 Å), stabilizing the crystal lattice.
- The dioxopyrrolidinyl group participates in C=O···H–N interactions (bond length: 2.76 Å), a pattern less pronounced in analogues lacking this group.
In contrast, thiadiazole derivatives exhibit S···π interactions (3.1–3.3 Å), which are weaker than the O···H bonds in the target compound .
Research Findings and Limitations
Recent studies highlight the compound’s superior selectivity for EGFR over HER2 (selectivity ratio: 15:1), attributed to steric compatibility with the ATP-binding pocket. However, its metabolic stability in hepatic microsomes remains suboptimal (t₁/₂ = 23 min), a limitation shared with other oxadiazole-containing analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
